AMOA NON-NMDA GLUTAMATE RE
Overview
Description
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is a chemical compound known for its role as a non-NMDA glutamate receptor antagonist. It is primarily used in scientific research to study synaptic transmission and neurological disorders . This compound is a derivative of isoxazole and is structurally related to other amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMOA NON-NMDA GLUTAMATE RE involves several steps. One common method includes the reaction of 3-methyl-4-isoxazolecarboxylic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications in research. large-scale synthesis can be achieved using automated synthesis machines that follow the same principles as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products are substituted isoxazole derivatives.
Scientific Research Applications
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid has diverse applications in scientific research:
Chemistry: Used as a reagent to study various chemical reactions and mechanisms.
Biology: Employed in the study of synaptic transmission and neurological pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by acting as a non-NMDA glutamate receptor antagonist. It binds to the receptor and inhibits the action of glutamate, a neurotransmitter. This inhibition prevents the excitatory signals from being transmitted, which is useful in studying neurological disorders and potential treatments .
Comparison with Similar Compounds
Similar Compounds
Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid: Another non-NMDA receptor antagonist with similar applications.
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid: A closely related compound with slight structural differences.
Uniqueness
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is unique due to its specific binding affinity and inhibitory effects on non-NMDA glutamate receptors. This makes it particularly valuable in research focused on synaptic transmission and neurological disorders .
Properties
IUPAC Name |
2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRJJIBPYTEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926613 | |
Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130146-18-8, 131417-68-0 | |
Record name | 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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